Cannabisin H
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Overview
Description
Cannabisin H is a lignanamide compound found in the seeds of the hemp plant (Cannabis sativa L.). Lignanamide compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound, in particular, has garnered attention for its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cannabisin H involves the coupling of specific phenolic and amine components. One common synthetic route includes the regioselective coupling of N-trans-feruloyltyramine, a key intermediate, under controlled conditions. The reaction typically requires the use of catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of hemp seeds followed by purification processes. The extraction can be optimized using solvent mixtures such as water, methanol, and acetone. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from other hemp seed constituents.
Chemical Reactions Analysis
Types of Reactions
Cannabisin H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Cannabisin H has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: this compound is investigated for its antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation.
Medicine: Research explores its potential therapeutic applications in treating neurodegenerative diseases, cancer, and cardiovascular disorders.
Industry: this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
Cannabisin H exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: this compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Neuroprotective Effects: It protects neurons by reducing oxidative damage and inflammation, potentially through the activation of the Nrf2 pathway.
Comparison with Similar Compounds
Cannabisin H is part of a group of lignanamides found in hemp seeds, including cannabisin A, B, C, D, E, F, and G. Compared to these compounds, this compound is unique due to its specific structural features and biological activities. For example:
Cannabisin A: Known for its strong antioxidant properties.
Cannabisin B: Exhibits anti-inflammatory and anticancer activities.
Cannabisin F: Noted for its neuroprotective effects.
Properties
IUPAC Name |
3-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAFJMNWVUKNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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